Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate
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Overview
Description
Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate is a chemical compound with the molecular formula C11H14BrNO4S2 and a molecular weight of 368.27 g/mol . This compound is characterized by the presence of a piperidine ring, a bromothiophene moiety, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromothiophene Moiety: The bromothiophene group is introduced via a bromination reaction of thiophene, followed by sulfonylation to attach the sulfonyl group.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: Oxidation can lead to sulfone formation, while reduction can yield sulfides.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-carboxylate
- Methyl 1-[(5-fluorothiophen-2-yl)sulfonyl]piperidine-3-carboxylate
- Methyl 1-[(5-iodothiophen-2-yl)sulfonyl]piperidine-3-carboxylate
Uniqueness
Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence the compound’s reactivity and binding affinity in biological systems .
Properties
IUPAC Name |
methyl 1-(5-bromothiophen-2-yl)sulfonylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S2/c1-17-11(14)8-3-2-6-13(7-8)19(15,16)10-5-4-9(12)18-10/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLWUYXWXNLTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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